N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)15-7-4-9-17-16(15)18-14-8-10-19(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUGFDDNHXCOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The nitropyridine moiety is then introduced via nitration of the corresponding pyridine derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Common reagents used in the industrial synthesis include benzyl chloride, pyrrolidine, and nitric acid.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Pharmacological Activity
N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine has been studied for its potential as a pharmacological agent due to its unique structural features. Research indicates that it may interact selectively with various biological targets, suggesting applications in treating conditions such as:
- Neurological Disorders : Its dual action on serotonin and noradrenaline reuptake makes it a candidate for treating depression and anxiety disorders .
- Cancer Therapy : Preliminary studies indicate that compounds similar to this compound may exhibit anti-proliferative effects against certain cancer cell lines, making them potential candidates for further development in oncology .
Synthetic Applications
The compound's versatility in organic synthesis is noteworthy. It can serve as a building block for synthesizing more complex molecules due to its functional groups. The synthesis typically involves several steps that allow for the selective incorporation of other functional groups while maintaining desired stereochemistry.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Case Study 1: Antidepressant Properties
A study explored the compound's ability to inhibit serotonin and norepinephrine reuptake, demonstrating promising results in preclinical models of depression. This indicates its potential as an antidepressant agent .
Case Study 2: Anticancer Activity
Research involving derivatives of this compound showed significant anti-proliferative activity against human cancer cell lines, suggesting that modifications to the core structure could enhance therapeutic efficacy against cancer .
Mechanism of Action
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Pyrrolidine vs. Piperidine Derivatives
- N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS: 185058-54-2): Structural Difference: Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring). Commercial Status: Widely available from multiple suppliers (e.g., SynQuest Laboratories, Matrix Scientific) at prices ranging from $236.82–$617.00/g .
Aromatic Amine Substitutions
N-(4-Chlorophenyl)-3-nitropyridin-2-amine (CAS: 61963-79-9):
- Structural Difference : Substitutes the benzylpyrrolidine group with a 4-chlorophenylamine.
- Impact : Enhanced electron-withdrawing effects from the chloro group may increase reactivity in nucleophilic substitution reactions .
- Synthesis : Prepared via nucleophilic aromatic substitution between 2-chloro-3-nitropyridine and 4-chloroaniline .
4-(3,4-Dimethoxyphenyl)-N-(4-methoxybenzyl)-3-nitropyridin-2-amine :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (PBS, pH 7.4) |
|---|---|---|---|---|
| N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine | C₁₆H₁₈N₄O₂ | 298.34 | 2.1 | Low |
| N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine | C₁₇H₂₀N₄O₂ | 312.37 | 2.5 | Moderate |
| N-(4-Chlorophenyl)-3-nitropyridin-2-amine | C₁₁H₈ClN₃O₂ | 249.66 | 1.8 | Low |
| 4-(3,4-Dimethoxyphenyl)-N-(4-methoxybenzyl)-3-nitropyridin-2-amine | C₂₁H₂₁N₃O₅ | 395.41 | 3.0 | High |
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine (CAS: 1418199-15-1) is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure consists of a pyrrolidine ring attached to a nitropyridine moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₁₆H₁₈N₄O₂. The compound features:
- Pyrrolidine ring: A five-membered saturated ring that may influence its interaction with biological targets.
- Nitropyridine moiety: Known for its role in various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing nitropyridine structures often exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against ESKAPE pathogens remains to be fully elucidated.
Anti-proliferative Effects
In vitro studies have shown that this compound exhibits anti-proliferative effects on cancer cell lines. For instance, compounds with similar structures were tested against human cancer cell lines such as A375 and Colo-205 using MTT assays, revealing notable reductions in cell viability . This suggests potential applications in oncology.
The mechanisms underlying the biological activity of this compound are not yet fully characterized. However, it is hypothesized that the nitro group may play a role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Further studies are necessary to clarify these mechanisms.
Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of various nitro-containing compounds, including this compound. The results indicated a moderate antibacterial effect against Gram-positive bacteria, suggesting a possible lead for further development .
Study 2: Anti-cancer Activity
In another investigation, the anti-cancer properties of related compounds were assessed. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating that modifications to the benzyl and pyrrolidine components could enhance activity .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Key Hazard Classification (GHS)
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Use fume hood; avoid ingestion |
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Safety goggles required |
Q. Table 2: Comparative Reactivity of Catalysts in Coupling Reactions
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 78 | |
| CuI/1,10-Phenanthroline | DMF | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
